(9Z)-Canthaxanthin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

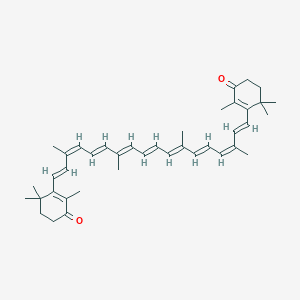

(9Z)-Canthaxanthin, also known as this compound, is a useful research compound. Its molecular formula is C40H52O2 and its molecular weight is 564.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Nutritional Applications

(9Z)-Canthaxanthin is primarily recognized for its role as a colorant in food products. It is used to enhance the pigmentation of various foods, particularly in aquaculture and poultry industries.

- Aquaculture : The addition of this compound to fish feed improves the coloration of fish such as salmon and trout, which is essential for marketability. Studies show that it can enhance the flesh color while maintaining the overall health of the fish .

- Poultry : In poultry, this compound is utilized to improve the yellow pigmentation of egg yolks and broiler skin. This not only enhances visual appeal but also increases consumer acceptance .

Pharmaceutical Applications

Research indicates that this compound exhibits various biological activities that could be harnessed in pharmaceutical applications:

- Antioxidant Properties : this compound demonstrates superior antioxidant capabilities compared to its all-E counterpart. It effectively scavenges reactive oxygen species, thereby protecting cells from oxidative stress . This property is crucial in developing supplements aimed at reducing oxidative damage associated with aging and chronic diseases.

- Pro-apoptotic Activity : In vitro studies have shown that this compound exhibits higher pro-apoptotic activity in THP-1 macrophages than all-E-canthaxanthin. This suggests potential applications in cancer therapy by promoting apoptosis in cancer cells .

- Anti-inflammatory Effects : Recent findings indicate that this compound may downregulate pro-inflammatory cytokines, presenting opportunities for developing anti-inflammatory drugs .

Cosmetic Applications

Due to its antioxidant properties and ability to enhance skin pigmentation, this compound is increasingly being incorporated into cosmetic formulations:

- Skin Protection : Its antioxidant properties can help protect skin from UV radiation damage, making it a valuable ingredient in sunscreens and anti-aging products .

- Color Enhancement : The compound is also used in cosmetics for its ability to impart color, enhancing the aesthetic appeal of products like foundations and creams .

Processing Techniques

The processing of this compound involves several advanced techniques aimed at maximizing its bioavailability and efficacy:

- Isomerization Technology : The conversion of all-E-canthaxanthin to its Z-isomers can be achieved through thermal treatment, light irradiation, or microwave treatment. These methods not only enhance the biological activity but also improve solubility and stability .

- Green Extraction Methods : Sustainable extraction methods such as supercritical fluid extraction are being developed to isolate this compound efficiently while minimizing environmental impact .

Case Studies

Several studies exemplify the applications of this compound:

属性

分子式 |

C40H52O2 |

|---|---|

分子量 |

564.8 g/mol |

IUPAC 名称 |

2,4,4-trimethyl-3-[(1E,3Z,5E,7E,9E,11E,13E,15Z,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C40H52O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19-,32-20- |

InChI 键 |

FDSDTBUPSURDBL-QGLVDCRNSA-N |

SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C |

手性 SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(/C=C/C2=C(C(=O)CCC2(C)C)C)\C)/C)\C)/C |

规范 SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C |

同义词 |

(9Z)‐β,β‐Carotene‐4,4’‐dione; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。